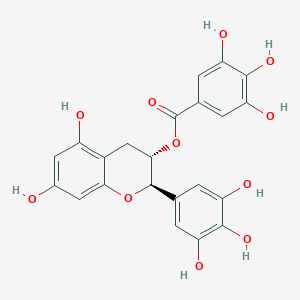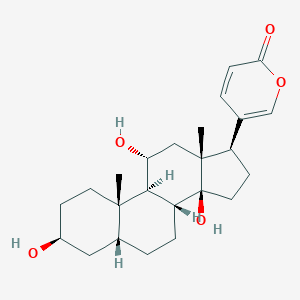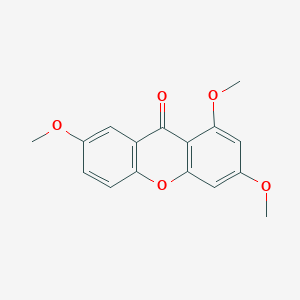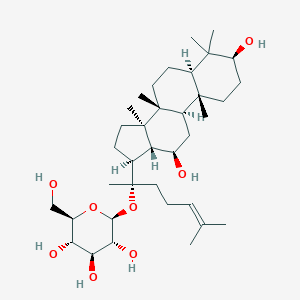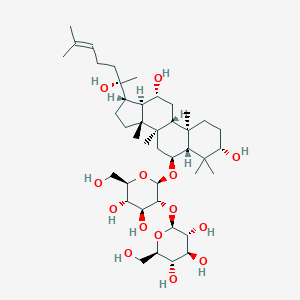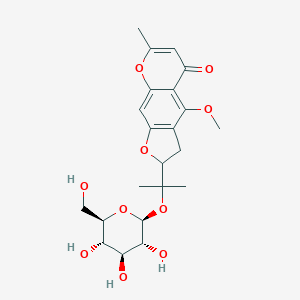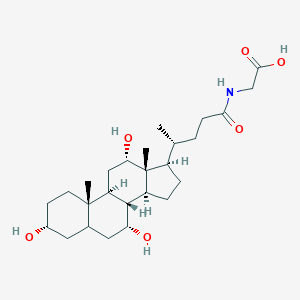
Guaiaverin
描述
Molecular Structure Analysis
Guaiaverin has the empirical formula C20H18O11 and a molecular weight of 434.35 . Its systematic IUPAC name is 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-4H-1-benzopyran-4-one .Physical And Chemical Properties Analysis
Guaiaverin has a molecular weight of 434.35 g/mol and its chemical formula is C20H18O11 . More specific physical and chemical properties are not provided in the search results.科学研究应用
Guaijaverin: A Comprehensive Analysis of Scientific Research Applications
Guaijaverin, a plant flavonoid found in guava leaves, has been studied for its various potential health benefits. Here’s a detailed look at some of its unique applications:
Anti-Plaque Agent Against Streptococcus mutans: Guaijaverin has shown promising results as an antiplaque agent, particularly against Streptococcus mutans, a bacterium commonly associated with dental plaque and cavities. It exhibits bacteriostatic properties and is both heat and acid stable, making it a potential candidate for oral health products .
Urease Inhibitor: As a urease inhibitor, Guaijaverin can potentially be used to treat conditions caused by excessive urease activity, such as peptic ulcers and urinary tract infections. It has an IC50 of 120 μM, indicating its potency in inhibiting the enzyme urease .
Antioxidant Activity: The antioxidant properties of Guaijaverin contribute to its potential in combating oxidative stress, which is linked to various chronic diseases. Its presence in guava leaves adds to the overall nutritional value and health benefits of the plant .
Ethnomedicine: Traditionally, preparations of guava leaves containing Guaijaverin have been used in ethnomedicine to manage several diseases. This highlights its importance in traditional healing practices and its potential for further scientific exploration .
Gastrointestinal Health: Guava leaves, rich in Guaijaverin, have been used medicinally as an astringent to treat diarrhea in children. Its therapeutic properties may provide relief for various gastrointestinal issues .
Respiratory Health: In traditional medicine, guava leaf extracts containing Guaijaverin have been used to treat bronchitis, suggesting its potential application in respiratory health management .
Oral Health: Apart from its antiplaque properties, Guaijaverin may also be beneficial for treating oral ulcers and swollen gums, providing a natural remedy for oral health concerns .
Anti-Inflammatory Properties: The anti-inflammatory effects of Guaijaverin could be leveraged in treating conditions associated with inflammation, such as arthritis or skin inflammations .
安全和危害
作用机制
Target of Action
Guaijaverin, also known as Guaiaverin, is a plant flavonoid that has been found to target Streptococcus mutans and Urease . Streptococcus mutans is a bacterium implicated in the formation of dental plaque and cariogenicity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .
Mode of Action
Guaijaverin interacts with its targets in a way that inhibits their growth. The compound’s anti-Streptococcus mutans activity is bacteriostatic, meaning it prevents the bacteria from growing and reproducing . It’s also a urease inhibitor, which means it prevents the enzyme urease from catalyzing the hydrolysis of urea .
Biochemical Pathways
It’s known that the compound interferes with the growth of streptococcus mutans, affecting its ability to produce acid, adhere to surfaces, and aggregate . These actions disrupt the bacteria’s ability to form dental plaque, which is a key factor in the development of dental caries .
Pharmacokinetics
A study has been conducted to measure the concentrations of guaijaverin in mouse blood, which could provide insights into its pharmacokinetic properties .
Result of Action
The primary result of Guaijaverin’s action is the inhibition of the growth of Streptococcus mutans . This makes it a potential antiplaque agent, as it can prevent the formation of dental plaque and, consequently, dental caries . Additionally, its antioxidant activity contributes to its overall health benefits .
Action Environment
The environment can influence the action, efficacy, and stability of Guaijaverin. For instance, the compound has been found to be heat and acid stable, but partially alkali labile . This suggests that changes in pH could affect its stability and, therefore, its effectiveness.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRDJXEMZMZFD-IEGSVRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176795 | |
| Record name | Guajaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guaijaverin | |
CAS RN |
22255-13-6, 30370-87-7 | |
| Record name | Guaijaverin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guajavarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guajaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(arabinosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What natural sources are rich in Guaiaverin?
A1: Guaiaverin has been identified in various plant sources. The provided research articles highlight its presence in:
- Dried apple cultivars: [] Several apple cultivars, including 'Angold', 'Artiga', 'Golden Delicious', 'Meteor', and 'Topaz', were found to contain Guaiaverin.
- Zizyphus jujuba leaves (ZJL): [] ZJL extract exhibited anti-inflammatory activity, and Guaiaverin was identified as one of the bioactive compounds present.
- Geum aleppicum and Sibbaldianthe bifurca herbs: [] These herbs, traditionally used to treat diabetes, were found to contain Guaiaverin among other bioactive compounds.
Q2: What analytical techniques are commonly used to identify and quantify Guaiaverin in plant extracts?
A2: The research articles showcase the use of sophisticated analytical techniques for Guaiaverin analysis:
- High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array and Electrospray Ionization Triple Quadrupole Mass Spectrometric Detection (HPLC-PDA-ESI-tQ-MS/MS): [] This powerful hyphenated technique allows for the separation, identification, and quantification of Guaiaverin within complex plant extracts.
- Ultra-High Performance Liquid Chromatography coupled with Time-of-Flight High-Resolution Mass Spectrometry (UHPLC/TOFHRMS): [] This technique provides high sensitivity and resolution for identifying and quantifying Guaiaverin and other compounds in complex mixtures like plant extracts.
Q3: Has Guaiaverin demonstrated any promising biological activities in research studies?
A3: While further research is ongoing, some studies suggest potential bioactivities:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



